

Nystatin for Selective Permeabilization of the Plasma Membrane: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Nystatin	
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Introduction

Nystatin is a polyene macrolide antibiotic derived from Streptomyces noursei. While primarily known for its potent antifungal activity, **nystatin** also serves as a valuable tool in cell biology for the selective permeabilization of the plasma membrane. This process allows researchers to introduce otherwise impermeable substances like antibodies, peptides, or enzymes into the cytosol while leaving the membranes of intracellular organelles intact.

The mechanism of **nystatin** relies on its high affinity for sterols, which are essential components of eukaryotic cell membranes. It preferentially binds to ergosterol in fungal membranes and, to a lesser extent, cholesterol in mammalian cell membranes.[1][2] Upon binding, **nystatin** molecules self-assemble to form aqueous pores or channels through the lipid bilayer.[1][3] This action disrupts the membrane's integrity, leading to the leakage of small ions and molecules.[4][5] By carefully titrating its concentration, **nystatin** can be used to create pores in the cholesterol-rich plasma membrane without significantly affecting the cholesterol-poor membranes of organelles like mitochondria or the endoplasmic reticulum. This selective permeabilization is a critical technique for studying intracellular processes in their native environment.

Mechanism of Action







Nystatin's ability to selectively permeabilize the plasma membrane is dictated by its interaction with membrane sterols. In mammalian cells, the plasma membrane has a significantly higher cholesterol content compared to intracellular organellar membranes. **Nystatin** exploits this difference. At optimized concentrations, it complexes with cholesterol to form barrel-like transmembrane channels, rendering the plasma membrane permeable to small molecules. This process is concentration-dependent and reversible to some extent.[6]

Caption: **Nystatin** binds to membrane sterols, forming pores and allowing leakage.

Quantitative Data: Concentration-Dependent Effects

The effectiveness and cytotoxicity of **nystatin** are highly dependent on its concentration and the cell type being used. It is crucial to empirically determine the optimal concentration for each experimental setup. Below is a summary of reported effects at various concentrations.



Cell Type	Nystatin Concentration	Incubation Time	Observed Effect	Reference
Chinese Hamster Ovary (CHO)	Up to 50 μmol/L	1 hour	No significant changes in cell shape or size.	[4]
Chinese Hamster Ovary (CHO)	100 μmol/L	10 - 60 min	Cell viability reduced to 35-60%.	[4]
Chinese Hamster Ovary (CHO)	≥ 150 µmol/L	10 - 60 min	Cell viability reduced to <30%.	[4]
HeLa Cells	50 μg/mL (~54 μmol/L)	1 hour	Strong influence on intracellular ion content and cell volume. Effect is reversible.	[6]
Various Fungi	1.56 - 6.25 μg/mL	48 hours	Minimum inhibitory concentration (MIC) for most sensitive fungi.	[7]

Experimental Protocols

Protocol 1: Optimization of Nystatin Concentration for Permeabilization

For each new cell type and experimental condition, the **nystatin** concentration must be carefully optimized to achieve efficient plasma membrane permeabilization without causing excessive cytotoxicity or cell lysis. This protocol provides a general framework for determining the minimal effective concentration using Trypan Blue, a dye that is excluded by live cells with intact membranes but enters permeabilized cells.



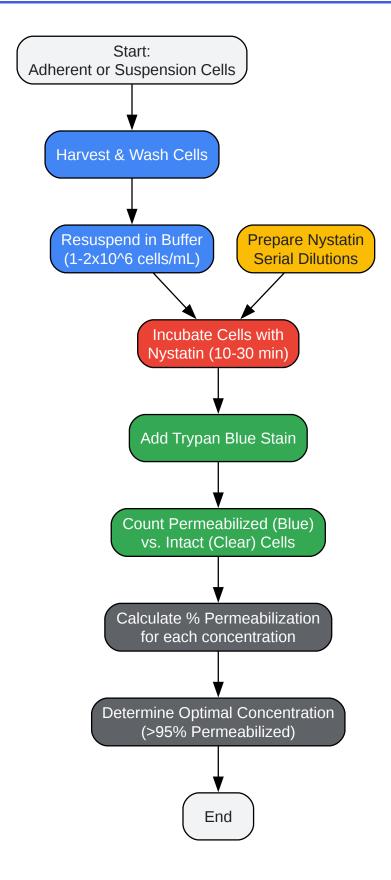
Materials:

- Cells in suspension
- **Nystatin** stock solution (e.g., 10 mg/mL in DMSO)
- Phosphate-Buffered Saline (PBS) or appropriate assay buffer
- Trypan Blue solution (0.4%)
- Hemocytometer or automated cell counter

Procedure:

- Cell Preparation: Harvest cultured cells and wash them twice with PBS by centrifugation (e.g., 500 x g for 5 minutes). Resuspend the cell pellet in PBS to a final concentration of 1-2 x 10⁶ cells/mL.
- **Nystatin** Dilutions: Prepare a series of **nystatin** dilutions in PBS. A typical starting range for mammalian cells is 25 to 300 μg/mL. Always prepare a vehicle control (e.g., DMSO in PBS) at the same final concentration as the highest **nystatin** dose.
- Incubation: Aliquot equal volumes of the cell suspension into microcentrifuge tubes. Add an equal volume of each **nystatin** dilution (and the vehicle control) to the respective tubes.
- Permeabilization: Incubate the cells at room temperature for 10-30 minutes. Incubation time may also need optimization.
- Staining: Add a small volume of 0.4% Trypan Blue to an aliquot of cells from each tube (a 1:1 ratio is common).
- Quantification: Within 1-3 minutes of adding the dye, load the cell suspension onto a hemocytometer and count the number of blue (permeabilized) and clear (intact) cells under a microscope.
- Analysis: Calculate the percentage of permeabilized cells for each nystatin concentration.
 The optimal concentration is the lowest dose that achieves >95% permeabilization without causing visible cell lysis or morphological distortion.





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Caption: Workflow for optimizing **nystatin** concentration for cell permeabilization.



Protocol 2: General Protocol for Accessing Cytosolic Components

This protocol describes the use of an optimized **nystatin** concentration to permeabilize the plasma membrane for subsequent assays, such as intracellular enzyme activity measurements or immunofluorescent staining of cytosolic targets.

Materials:

- Adherent or suspension cells
- Optimized concentration of Nystatin (from Protocol 1)
- Intracellular-like buffer (e.g., high potassium, low sodium, with pH ~7.2)
- Reagents for the specific downstream assay (e.g., enzyme substrate, antibodies)
- Wash buffer (e.g., PBS)

Procedure:

- Cell Preparation:
 - Suspension Cells: Wash cells with PBS and resuspend in the intracellular-like buffer.
 - Adherent Cells: Grow cells on coverslips or in multi-well plates. Wash gently with PBS.
- Permeabilization: Add the pre-determined optimal concentration of nystatin (dissolved in the intracellular-like buffer) to the cells. Incubate for the optimized time (e.g., 10-30 minutes) at room temperature.
- Washing (Optional but Recommended): Gently wash the cells with the intracellular-like buffer
 to remove the nystatin and any leaked cytosolic components. This step is critical for assays
 sensitive to these components. Note that some protocols maintain a low concentration of the
 permeabilizing agent in subsequent steps.
- Downstream Assay: Proceed immediately with your specific assay. For example:



- Enzyme Assays: Add the substrate and other reaction components directly to the permeabilized cells.
- Immunofluorescence: Add primary antibodies diluted in a suitable blocking buffer to the permeabilized cells on coverslips.
- Data Acquisition: Analyze the results using the appropriate instrumentation (e.g., plate reader, fluorescence microscope).

Comparison with Other Permeabilizing Agents

Choosing the correct permeabilization agent is critical for experimental success. **Nystatin**'s mechanism is often compared to digitonin, another cholesterol-binding agent.[8][9] It differs significantly from non-selective detergents like Triton X-100, which solubilize entire membranes.

Caption: Comparison of common cell permeabilization agents.

Troubleshooting

- Low Permeabilization Efficiency:
 - Increase nystatin concentration or incubation time.
 - Ensure the nystatin stock solution is fresh; nystatin can degrade, especially in aqueous solutions.[7]
 - Confirm the cell density is within the recommended range.
- High Cell Lysis/Death:
 - Decrease nystatin concentration or shorten incubation time.
 - Perform incubations at a lower temperature (e.g., 4°C or on ice).
 - Ensure buffers are isotonic to prevent osmotic stress.
- Inconsistent Results:



- Use a consistent cell passage number and confluency.
- Prepare fresh nystatin dilutions for each experiment.
- Handle cells gently to avoid mechanical stress.

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